(1S)-2-chloro-1-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-2-Chloro-1-(1-methanesulfonyl-2,3-dihydro-1H-indol-5-yl)ethan-1-ol is an organic compound that features a chloroethanol group attached to a methanesulfonyl-substituted indoline ring. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-Chloro-1-(1-methanesulfonyl-2,3-dihydro-1H-indol-5-yl)ethan-1-ol typically involves multiple steps:
Formation of the Indoline Ring: Starting from an appropriate aniline derivative, the indoline ring can be formed through cyclization reactions.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced via sulfonylation reactions using reagents like methanesulfonyl chloride.
Chlorination and Hydroxylation: The chloroethanol moiety can be introduced through chlorination followed by hydroxylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydroxyl group or hydrogen.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Nucleophiles like NH3 (Ammonia) or RSH (Thiols).
Major Products
Oxidation: Corresponding ketones or aldehydes.
Reduction: Alcohols or hydrocarbons.
Substitution: Amines or thioethers.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biological Activity Studies: Investigated for potential biological activities such as enzyme inhibition or receptor binding.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Industry
Chemical Manufacturing: Used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (1S)-2-Chloro-1-(1-methanesulfonyl-2,3-dihydro-1H-indol-5-yl)ethan-1-ol would depend on its specific biological target. Generally, it could interact with enzymes or receptors, altering their activity and leading to a biological response. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
(1S)-2-Chloro-1-(1-methanesulfonyl-2,3-dihydro-1H-indol-5-yl)ethan-1-ol: can be compared with other chloroethanol or methanesulfonyl-substituted indoline derivatives.
Uniqueness
Structural Features: The combination of a chloroethanol group and a methanesulfonyl-substituted indoline ring may confer unique chemical and biological properties.
Biological Activity: Differences in biological activity compared to similar compounds could highlight its potential as a lead compound in drug development.
Properties
Molecular Formula |
C11H14ClNO3S |
---|---|
Molecular Weight |
275.75 g/mol |
IUPAC Name |
(1S)-2-chloro-1-(1-methylsulfonyl-2,3-dihydroindol-5-yl)ethanol |
InChI |
InChI=1S/C11H14ClNO3S/c1-17(15,16)13-5-4-8-6-9(11(14)7-12)2-3-10(8)13/h2-3,6,11,14H,4-5,7H2,1H3/t11-/m1/s1 |
InChI Key |
REIBOYNMSSUGQA-LLVKDONJSA-N |
Isomeric SMILES |
CS(=O)(=O)N1CCC2=C1C=CC(=C2)[C@@H](CCl)O |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C1C=CC(=C2)C(CCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.